molecular formula C57H89N19O13 B12051108 DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin

DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin

Cat. No.: B12051108
M. Wt: 1248.4 g/mol
InChI Key: GGYJNSXTTQXAET-MZZKDSRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin is a synthetic peptide analog of bradykinin, a naturally occurring nonapeptide that plays a crucial role in various physiological processes. This compound is designed to act as a bradykinin receptor antagonist, specifically targeting the B2 bradykinin receptors. Bradykinin itself is known for its potent vasodilatory effects, which are mediated through its interaction with bradykinin receptors B1 and B2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides that meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiols .

Scientific Research Applications

DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study peptide synthesis and modification techniques.

    Biology: Employed in research on bradykinin receptors and their role in physiological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions involving bradykinin, such as inflammation and pain.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin involves its interaction with bradykinin receptors, particularly the B2 receptors. By binding to these receptors, the compound acts as a competitive antagonist, blocking the effects of endogenous bradykinin. This inhibition can lead to reduced vasodilation, decreased inflammation, and alleviation of pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin is unique due to its specific modifications, such as the inclusion of D-arginine, 4-hydroxyproline, D-phenylalanine, and leucine. These modifications enhance its stability and receptor affinity, making it a potent and selective bradykinin receptor antagonist .

Properties

Molecular Formula

C57H89N19O13

Molecular Weight

1248.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C57H89N19O13/c1-32(2)25-39(47(81)71-38(54(88)89)19-11-23-67-57(63)64)72-49(83)41(27-34-15-7-4-8-16-34)73-50(84)42(31-77)74-48(82)40(26-33-13-5-3-6-14-33)69-45(79)29-68-51(85)44-28-35(78)30-76(44)53(87)43-20-12-24-75(43)52(86)37(18-10-22-66-56(61)62)70-46(80)36(58)17-9-21-65-55(59)60/h3-8,13-16,32,35-44,77-78H,9-12,17-31,58H2,1-2H3,(H,68,85)(H,69,79)(H,70,80)(H,71,81)(H,72,83)(H,73,84)(H,74,82)(H,88,89)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t35-,36-,37+,38+,39+,40+,41-,42+,43+,44+/m1/s1

InChI Key

GGYJNSXTTQXAET-MZZKDSRGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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